1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole is an organic compound notable for its potential applications in medicinal chemistry and material science. This compound features a benzodiazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals. The molecular formula of this compound is C16H18N2O, and it has a molecular weight of approximately 270.33 g/mol. The structural configuration includes a propyl chain linked to a 4-methylphenoxy group, contributing to its unique chemical properties.
The synthesis and characterization of 1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole have been documented in various scientific studies focusing on benzodiazole derivatives and their biological activities. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including antimicrobial and anticancer properties.
This compound falls under the category of benzodiazoles, which are heterocyclic compounds containing a fused benzene and diazole ring. Benzodiazoles are widely studied for their diverse biological activities, including anti-inflammatory, antifungal, and antiviral effects.
The synthesis of 1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole typically involves several key steps:
The reaction conditions often include:
1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole is primarily attributed to its ability to interact with biological targets at the molecular level. The benzodiazole moiety is known to bind with specific receptors or enzymes, potentially leading to:
Data from studies indicate that similar compounds have shown efficacy against various cancer cell lines and microbial pathogens.
Relevant data from literature suggests that derivatives of this compound exhibit varying degrees of biological activity depending on their substituents and structural modifications.
The potential applications of 1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole are significant in both scientific research and industry:
The benzimidazole nucleus comprises a fused benzene and imidazole ring, forming a planar, electron-rich aromatic system. This structure enables diverse non-covalent interactions with biological targets, including hydrogen bonding (via N-H and C=N groups), π-π stacking, and hydrophobic contacts [5]. The scaffold's isosterism with purine nucleotides facilitates binding to enzymes and receptors involved in nucleotide metabolism, making it a versatile pharmacophore [8]. For 1-[3-(4-methylphenoxy)propyl]-1H-benzimidazole (molecular formula: C₁₇H₁₈N₂O), the propylphenoxy linker at N1 introduces conformational flexibility, while the p-methyl group enhances lipophilicity, potentially improving membrane permeability [3]. Key physicochemical properties of the compound include:
Table 1: Structural and Physicochemical Profile
Property | Value/Descriptor | Biological Implication |
---|---|---|
Molecular Weight | 266.34 g/mol | Optimal for bioavailability |
LogP (Predicted) | ~4.2 | Moderate lipophilicity |
Hydrogen Bond Acceptors | 3 (N,O atoms) | Target engagement capability |
Aromatic Rings | 2 (benzimidazole + phenol) | DNA/enzyme intercalation potential |
This balance of hydrophobicity and polarity allows efficient traversal of cellular barriers while retaining target affinity, a hallmark of benzimidazole-based drugs like the antiparasitic thiabendazole and the anticancer agent bendamustine [5] [8].
Benzimidazole derivatives emerged as therapeutic agents in the 1960s with thiabendazole (Figure 1A), the first commercial benzimidazole anthelmintic [5]. This breakthrough highlighted the scaffold’s ability to disrupt tubulin polymerization in parasites. By the 1980s, omeprazole (Figure 1B) revolutionized acid-reflux treatment by inhibiting H⁺/K⁺-ATPase via covalent binding, leveraging the benzimidazole’s nucleophilicity [8]. The 2000s saw benzimidazoles like seliciclib advance to clinical trials for cancer, targeting cyclin-dependent kinases (CDKs) through hinge-region interactions [5].
Table 2: Evolution of Key Benzimidazole-Based Therapeutics
Era | Compound | Therapeutic Category | Mechanistic Innovation |
---|---|---|---|
1960s | Thiabendazole | Anthelmintic | Microtubule disruption |
1980s | Omeprazole | Antiulcerative | Proton pump inhibition |
2000s | Seliciclib | Anticancer (Phase II) | CDK inhibition |
2010s–Present | Galeterone | Anticancer (Phase III) | CYP17A1/androgen receptor inhibition |
The progression from antiparasitic to anticancer applications demonstrates the scaffold’s adaptability. Modern derivatives exploit substitutions at N1, C2, and C5/C6 to enhance target selectivity—a strategy directly applicable to 1-[3-(4-methylphenoxy)propyl]-1H-benzimidazole [5] [8].
Substituent engineering optimizes benzimidazoles by fine-tuning steric, electronic, and pharmacokinetic properties. For 1-[3-(4-methylphenoxy)propyl]-1H-benzimidazole, strategic modifications include:
Table 3: Impact of Substituent Variations on Bioactivity
Substituent Position | Modification | Biological Consequence |
---|---|---|
N1 | 3-(4-Methylphenoxy)propyl | Enhanced cellular uptake and stability |
C2 | Ethyl group (e.g., D011-4492) | Epigenetic target engagement |
C2 | Morpholinomethyl | Improved solubility and kinase affinity |
Phenoxy Ring | Meta- vs. para-methyl | Altered steric complementarity with targets |
These modifications align with trends in benzimidazole drug development, where C2 heteroaryl substitutions (e.g., thiadiazoles) boost antimicrobial activity, and N1-aryl extensions enhance anti-inflammatory effects [5] [8]. The flexibility to tailor this scaffold underscores its utility in precision drug design.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1